molecular formula C10H17NO B148044 3-Heptyl-1,2-oxazole CAS No. 132869-14-8

3-Heptyl-1,2-oxazole

Cat. No. B148044
M. Wt: 167.25 g/mol
InChI Key: ZYUPCASVRARTKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Heptyl-1,2-oxazole is a heterocyclic organic compound that has gained attention in scientific research due to its potential applications in various fields. It is a five-membered ring containing one oxygen and one nitrogen atom, with a heptyl group attached to the nitrogen atom.

Mechanism Of Action

The mechanism of action of 3-Heptyl-1,2-oxazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, it has been shown to inhibit the growth of certain bacterial strains by interfering with their cell membrane integrity. It has also been found to inhibit the activity of certain enzymes involved in cancer cell growth.

Biochemical And Physiological Effects

Studies have shown that 3-Heptyl-1,2-oxazole has a range of biochemical and physiological effects depending on the concentration and duration of exposure. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and modulate the immune response. In vivo studies have shown that it can reduce inflammation and oxidative stress, and improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Heptyl-1,2-oxazole in lab experiments is its relatively simple synthesis method, which makes it accessible to researchers. Another advantage is its broad range of potential applications in various fields. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous environments. Another limitation is its potential toxicity at high concentrations, which requires careful handling and dosage control.

Future Directions

There are several future directions for research on 3-Heptyl-1,2-oxazole. One direction is the development of novel materials using 3-Heptyl-1,2-oxazole as a building block. Another direction is the exploration of its potential as a drug candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties. Additionally, research on its potential applications in the food industry and other fields could lead to new and innovative products.

Synthesis Methods

The synthesis of 3-Heptyl-1,2-oxazole can be achieved through various methods, including cyclization of the corresponding 3-heptyl-2-amino alcohol with a carboxylic acid and dehydration using a dehydrating agent. Another method involves the reaction of 3-heptyl-2-amino alcohol with a carboxylic acid and a dehydrating agent in the presence of a catalyst. The yield of the synthesis method varies depending on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

3-Heptyl-1,2-oxazole has been studied for its potential applications in various fields, including drug discovery, material science, and food industry. In drug discovery, it has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. In material science, it has been used as a building block for the synthesis of novel materials with interesting properties. In the food industry, it has been used as a flavoring agent due to its pleasant odor.

properties

CAS RN

132869-14-8

Product Name

3-Heptyl-1,2-oxazole

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

3-heptyl-1,2-oxazole

InChI

InChI=1S/C10H17NO/c1-2-3-4-5-6-7-10-8-9-12-11-10/h8-9H,2-7H2,1H3

InChI Key

ZYUPCASVRARTKR-UHFFFAOYSA-N

SMILES

CCCCCCCC1=NOC=C1

Canonical SMILES

CCCCCCCC1=NOC=C1

synonyms

Isoxazole, 3-heptyl- (9CI)

Origin of Product

United States

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